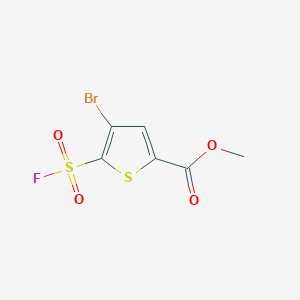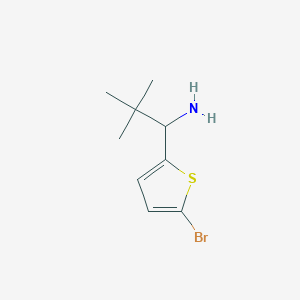![molecular formula C13H27NO B13243007 1-{[(2-Methylpentyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13243007.png)
1-{[(2-Methylpentyl)amino]methyl}cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(2-Methylpentyl)amino]methyl}cyclohexan-1-ol is an organic compound with the molecular formula C13H27NO It is a cyclohexanol derivative with an amino group attached to a methylpentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2-Methylpentyl)amino]methyl}cyclohexan-1-ol typically involves the reaction of cyclohexanone with 2-methylpentylamine in the presence of a reducing agent. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Solvent: Common solvents like ethanol or methanol.
Catalyst: Acidic or basic catalysts to promote the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:
Raw Materials: Cyclohexanone and 2-methylpentylamine.
Reaction Conditions: Optimized temperature and pressure settings.
Purification: Techniques like distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-{[(2-Methylpentyl)amino]methyl}cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of halogenating agents or strong bases.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Secondary amines or alcohols.
Substitution Products: Various substituted cyclohexanol derivatives.
Scientific Research Applications
1-{[(2-Methylpentyl)amino]methyl}cyclohexan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-{[(2-Methylpentyl)amino]methyl}cyclohexan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may:
Bind to Enzymes: Inhibit or activate enzymatic activity.
Interact with Receptors: Modulate receptor signaling pathways.
Pathways Involved: Various biochemical pathways depending on the specific application.
Comparison with Similar Compounds
2-Amino-2-methyl-1-propanol: A related compound with similar structural features.
Cyclohexanol Derivatives: Other derivatives with different substituents on the cyclohexane ring.
Uniqueness: 1-{[(2-Methylpentyl)amino]methyl}cyclohexan-1-ol is unique due to its specific combination of a cyclohexanol core with an amino-methylpentyl side chain, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H27NO |
|---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
1-[(2-methylpentylamino)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H27NO/c1-3-7-12(2)10-14-11-13(15)8-5-4-6-9-13/h12,14-15H,3-11H2,1-2H3 |
InChI Key |
ZIVQVKFKSHMKPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CNCC1(CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,8-Dioxaspiro[3.4]octan-6-ylmethanol](/img/structure/B13242925.png)

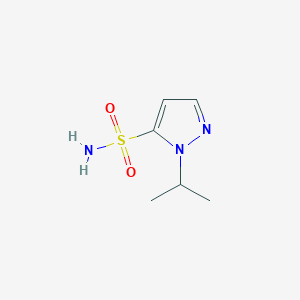
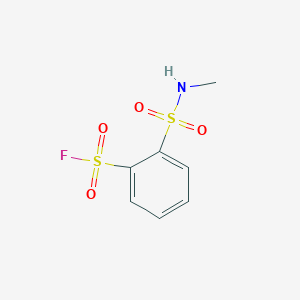
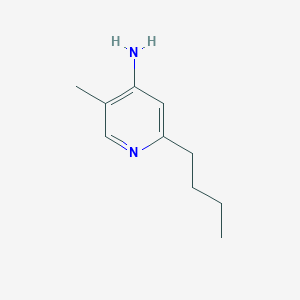
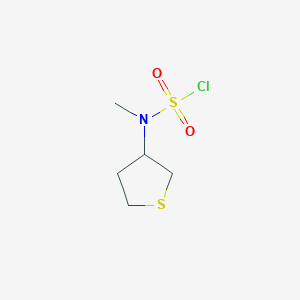
![2-{[(4-Bromo-2-chlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13242971.png)

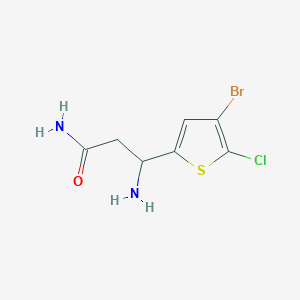
![tert-Butyl 5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylate](/img/structure/B13242977.png)
![4-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B13242978.png)
![1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13243014.png)
